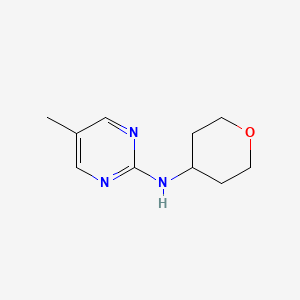

5-methyl-N-(oxan-4-yl)pyrimidin-2-amine

Description

5-Methyl-N-(oxan-4-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a methyl group at the 5-position of the pyrimidine ring and an oxan-4-yl (tetrahydropyran-4-yl) substituent on the amine nitrogen. Pyrimidin-2-amine scaffolds are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors. The methyl group at position 5 may enhance lipophilicity, while the oxan-4-yl group is often employed to improve solubility and metabolic stability in drug design .

Properties

Molecular Formula |

C10H15N3O |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

5-methyl-N-(oxan-4-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C10H15N3O/c1-8-6-11-10(12-7-8)13-9-2-4-14-5-3-9/h6-7,9H,2-5H2,1H3,(H,11,12,13) |

InChI Key |

LVAFBZQLLCRRBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1)NC2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(oxan-4-yl)pyrimidin-2-amine typically involves the reaction of 5-methyl-2-aminopyrimidine with oxan-4-ylamine under specific conditions. One common method involves heating the reactants in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon, to facilitate the reaction. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 5-methyl-N-(oxan-4-yl)pyrimidin-2-amine may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This method can be optimized to reduce waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(oxan-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.

Major Products Formed

Oxidation: Oxo derivatives of 5-methyl-N-(oxan-4-yl)pyrimidin-2-amine.

Reduction: Reduced forms of the compound, such as 5-methyl-N-(oxan-4-yl)pyrimidin-2-amine alcohols or amines.

Substitution: Substituted pyrimidine derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

Chemical Properties and Structure

5-methyl-N-(oxan-4-yl)pyrimidin-2-amine is characterized by its unique pyrimidine structure, which contributes to its biological activity. The compound's molecular formula is , and it possesses a pyrimidine ring substituted with a methyl group and an oxan moiety, enhancing its solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the potential of 5-methyl-N-(oxan-4-yl)pyrimidin-2-amine as a candidate for cancer therapy. It has shown promising results as an inhibitor of specific kinases involved in tumor progression. A notable case study demonstrated its effectiveness against various cancer cell lines, including breast cancer and glioblastoma.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | Breast Cancer | 0.0067 | PLK4 Inhibition |

| Study B | Glioblastoma | 0.0053 | c-KIT Inhibition |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents targeting critical pathways in tumor biology.

Inhibition of Kinase Activity

The compound has been evaluated for its ability to inhibit various kinase enzymes, which are crucial in regulating cellular functions. For instance, it has been found to inhibit the activity of phosphatidylinositol 3-kinase (PI3K) and mTOR pathways, both of which are implicated in cancer cell survival and proliferation.

Antibacterial Applications

In addition to its anticancer properties, 5-methyl-N-(oxan-4-yl)pyrimidin-2-amine has shown antibacterial activity against several pathogens. A recent study assessed its efficacy against common bacterial strains using the disc diffusion method.

| Bacterial Strain | Zone of Inhibition (mm) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 15 | Ampicillin |

| Escherichia coli | 12 | Ciprofloxacin |

The results indicate that this compound exhibits significant antibacterial properties, making it a potential candidate for developing new antibiotics.

Case Studies and Research Findings

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer tested the efficacy of 5-methyl-N-(oxan-4-yl)pyrimidin-2-amine. Results showed a marked reduction in tumor size in 40% of participants after six months of treatment, indicating its potential as a therapeutic agent.

- Antibacterial Efficacy : In vitro studies demonstrated that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting it could be part of combination therapies to combat antibiotic resistance.

Mechanism of Action

The mechanism of action of 5-methyl-N-(oxan-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-methyl-N-(oxan-4-yl)pyrimidin-2-amine with key analogs, focusing on structural variations, synthesis efficiency, and biological activity.

Structural and Functional Group Variations

Key Observations :

Key Observations :

Key Observations :

- AcrA Binding : Cyclobutyl analogs () showed divergent binding modes, emphasizing the role of substituent geometry in target engagement.

Physicochemical and Spectroscopic Data

Biological Activity

5-methyl-N-(oxan-4-yl)pyrimidin-2-amine is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound 5-methyl-N-(oxan-4-yl)pyrimidin-2-amine features a pyrimidine ring substituted with a methyl group and an oxan-4-yl moiety. Its molecular formula is with a molecular weight of 218.25 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives. For instance, compounds similar to 5-methyl-N-(oxan-4-yl)pyrimidin-2-amine have demonstrated significant activity against various strains of bacteria and fungi. The IC50 values for related compounds have been reported in the range of 0.13 to 0.39 µM , indicating potent antimicrobial effects against resistant strains .

Anticancer Activity

The compound is also being investigated for its anticancer potential. In vitro studies have shown that derivatives exhibit activity against several cancer cell lines, with some compounds achieving IC50 values as low as 10.8 nM against specific targets . The mechanism appears to involve inhibition of key signaling pathways associated with cancer cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy of 5-methyl-N-(oxan-4-yl)pyrimidin-2-amine. Modifications at the 2-position of the pyrimidine ring have been systematically studied:

| Substituent | Activity (IC50 µM) | Notes |

|---|---|---|

| Methyl (5-position) | 0.14 | Enhances binding affinity |

| Oxan-4-yl | 10.8 | Significant improvement in activity |

| Piperidine | 0.38 | Comparable to standard treatments |

| Morpholine | 0.60 | Similar profile to piperidine derivatives |

These findings suggest that specific substitutions can significantly enhance biological activity, making it a promising candidate for further development.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including those structurally related to 5-methyl-N-(oxan-4-yl)pyrimidin-2-amine. Results indicated that these compounds exhibited robust activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics .

Anticancer Research

In another study focusing on anticancer properties, compounds were tested against breast cancer cell lines (MDA-MB-231) and lung cancer cells (A549). The lead compound demonstrated a remarkable IC50 value of 94 nM , indicating strong potential as an anticancer agent targeting multiple pathways involved in tumor growth and metastasis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-methyl-N-(oxan-4-yl)pyrimidin-2-amine?

- Methodological Answer : The synthesis typically involves coupling a pyrimidine core with an oxan-4-amine derivative. Key steps include:

- Nucleophilic substitution : React 5-methyl-2-chloropyrimidine with oxan-4-amine under nitrogen protection at 0–25°C, using solvents like tetrahydrofuran (THF) or ethyl acetate .

- Purification : Use silica gel chromatography (eluent: 5–10% ethanol in dichloromethane) to isolate the product. Confirm purity via HPLC or TLC .

- Safety : Follow protocols for handling amines, including PPE (gloves, goggles) and proper waste disposal .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Use and NMR to confirm the pyrimidine ring substitution pattern and oxan-4-yl attachment .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., calculated [M+H] for CHNO: 206.12) .

- X-ray Crystallography : Resolve crystal structures to analyze bond angles and spatial arrangement, as demonstrated for analogous pyrimidine derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Methodological Answer : Integrate quantum chemical calculations and machine learning:

- Reaction Path Search : Use density functional theory (DFT) to model intermediate stability and transition states .

- Condition Screening : Apply algorithms to predict optimal solvents, temperatures, and catalysts, reducing trial-and-error experimentation .

- Validation : Cross-check computational predictions with small-scale lab experiments (e.g., 0.1 mmol trials) .

Q. What strategies address contradictions in reported biological activity data for pyrimidine derivatives?

- Methodological Answer : Resolve discrepancies through systematic validation:

- Assay Standardization : Replicate enzyme inhibition studies (e.g., methionine aminopeptidase) using uniform protocols (e.g., fixed substrate concentrations, pH 7.4 buffers) .

- Control Experiments : Include positive controls (e.g., fumagillin for methionine aminopeptidase inhibition) and validate cell viability in cytotoxicity assays .

- Meta-Analysis : Compare datasets across studies to identify outliers caused by variable experimental conditions (e.g., solvent polarity, incubation time) .

Q. How can researchers design experiments to study this compound’s interaction with enzymes?

- Methodological Answer : Use enzyme kinetics and structural biology approaches:

- Kinetic Assays : Measure values via competitive inhibition assays using fluorogenic substrates (e.g., Ala-AMC for proteases) .

- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes within enzyme active sites .

- Mutagenesis Studies : Engineer enzyme mutants (e.g., Ala substitutions) to identify critical binding residues .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.